molecular formula C27H28ClFN2OS B1669616 Crinecerfont CAS No. 752253-39-7

Crinecerfont

Katalognummer B1669616
CAS-Nummer: 752253-39-7
Molekulargewicht: 483 g/mol
InChI-Schlüssel: IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crinecerfont is a corticotropin-releasing factor type 1 receptor (CRF1R) antagonist . It was developed to treat classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency (21OHD) . The goal of this treatment is to reduce the need for long-term, high-dose glucocorticoid therapy and its associated adverse effects in people with CAH .


Molecular Structure Analysis

Crinecerfont has the chemical formula C27H28ClFN2OS and a molar mass of 483.04 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Crinecerfont is a click chemistry reagent, meaning it can participate in certain types of chemical reactions . Specifically, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Crinecerfont has a molecular weight of 483.04 g/mol . It is a potent, orally active, specific nonpeptide corticotropin-releasing factor 1 receptor (CRF1) antagonist .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Congenital Adrenal Hyperplasia

Crinecerfont, a corticotropin-releasing factor type 1 receptor (CRF1R) antagonist, has shown promising results in treating classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency (21OHD). In adults with 21OHD, crinecerfont treatment significantly lowered ACTH and achieved clinically meaningful reductions of elevated 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone in women, or androstenedione/testosterone ratio in men (Auchus et al., 2021). Similar effects were observed in another study focusing on changes in adrenal and gonadal androgens in men with 21OHD following crinecerfont therapy, suggesting a potential for improving testicular function (Xin He et al., 2021).

2. Impact on Adolescents with Congenital Adrenal Hyperplasia

Research also demonstrates that crinecerfont effectively reduces adrenal androgens and androgen precursors in adolescents with classic 21OHD. This suggests potential benefits in managing hormonal changes associated with puberty in these patients (Auchus et al., 2022).

3. Understanding the Corticotropin-Releasing Factor Receptor

Studies exploring the broader effects of corticotropin-releasing factor receptor type-1 (CRF-R1) antagonists, like crinecerfont, have provided insights into their impact on the hypothalamic–pituitary–adrenal (HPA) axis under chronic stress conditions. This research helps in understanding the potential therapeutic benefits of CRF-R1 antagonists against stress-related conditions (Ibarguen-Vargas et al., 2021).

Zukünftige Richtungen

Crinecerfont has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) for the treatment of congenital adrenal hyperplasia . The company Neurocrine Biosciences plans to submit a New Drug Application in 2024 . They are also advancing their portfolio of Muscarinic Compounds in Clinical Development .

Eigenschaften

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996687
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crinecerfont

CAS RN

752253-39-7
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752253-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR 125543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRINECERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinecerfont
Reactant of Route 2
Reactant of Route 2
Crinecerfont
Reactant of Route 3
Reactant of Route 3
Crinecerfont
Reactant of Route 4
Reactant of Route 4
Crinecerfont
Reactant of Route 5
Reactant of Route 5
Crinecerfont
Reactant of Route 6
Reactant of Route 6
Crinecerfont

Citations

For This Compound
53
Citations
RJ Auchus, K Sarafoglou, PY Fechner… - The Journal of …, 2022 - academic.oup.com
… Crinecerfont treatment for 14 days lowered ACTH and afforded clinically meaningful reductions of … Longer-term studies are required to evaluate the effects of crinecerfont on clinical end …
Number of citations: 24 academic.oup.com
RS Newfield, K Sarafoglou, PY Fechner… - The Journal of …, 2023 - academic.oup.com
… After 14 days of crinecerfont, median percent reductions from baseline to day 14 were as … of oral crinecerfont administration. These results are consistent with a study of crinecerfont in …
Number of citations: 1 academic.oup.com
RJ Auchus, K Sarafoglou, PY Fechner… - Journal of the …, 2020 - academic.oup.com
… This study evaluated the effect of crinecerfont (NBI-74788), a … A sequential-cohort design evaluated 4 crinecerfont oral dosing … After 14 days of once-daily crinecerfont 50 mg, Cohort 1 …
Number of citations: 2 academic.oup.com
R Auchus, K Sarafoglou, P Fechner… - Endocrine …, 2020 - endocrine-abstracts.org
… yrs) with 21OHD CAH received crinecerfont open-label for 14 … after 14 days of crinecerfont treatment were observed across … the effects of chronic crinecerfont therapy on adrenal steroid …
Number of citations: 0 www.endocrine-abstracts.org
X He, K Sarafoglou, PY Fechner… - Journal of the …, 2021 - academic.oup.com
… of crinecerfont on … crinecerfont therapy, perhaps due to release of gonadotropin suppression from adrenal-derived androgens. Long term studies are needed to determine if crinecerfont …
Number of citations: 1 academic.oup.com
R Auchus, J Chan, R Farber, P Fechner… - Journal of the …, 2022 - academic.oup.com
… A phase 2 study of adults with classic 21OHD demonstrated that crinecerfont—an oral, non-… The current study evaluated the effect of crinecerfont in adolescents with classic 21OHD, …
Number of citations: 3 academic.oup.com
GP Chrousos - The Journal of Clinical Endocrinology & …, 2023 - academic.oup.com
Over 30 years ago, in discussions with the late Wylie Vale and other colleagues, we raised the 1 potential usefulness of an oral, micromolecular corticotropin-releasing hormone or …
Number of citations: 3 academic.oup.com
B Park - Neurology Advisor, 2023 - go.gale.com
… crinecerfont or placebo orally twice daily for 24 weeks, followed by active treatment with crinecerfont … endpoint) in patients treated with crinecerfont compared with placebo (P <.0001). …
Number of citations: 2 go.gale.com
RJ Auchus, K Sarafoglou, PY Fechner, MG Vogiatzi… - 2021 - scholarworks.iupui.edu
… Crinecerfont treatment for 14 days lowered ACTH and afforded clinically meaningful reductions of elevated 17OHP, androstenedione, testosterone (women), or androstenedione/testosterone …
Number of citations: 2 scholarworks.iupui.edu
R Newfield, K Sarafoglou, PY Fechner… - Endocrine …, 2023 - endocrine-abstracts.org
… with classic 21OHD demonstrated that crinecerfont–an oral, non-… The current study evaluated the effect of crinecerfont in … classic 21OHD received open-label crinecerfont (50 mg BID) for …
Number of citations: 0 www.endocrine-abstracts.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.